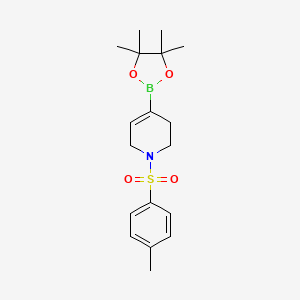

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine is a boronic ester-functionalized tetrahydropyridine derivative. The compound features a 1,3,2-dioxaborolane (pinacol boronic ester) at the 4-position and a tosyl (p-toluenesulfonyl) group at the 1-position of the tetrahydropyridine ring. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The tosyl group, a strong electron-withdrawing and leaving group, may influence reactivity in substitution reactions or stabilize intermediates during synthetic transformations.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO4S/c1-14-6-8-16(9-7-14)25(21,22)20-12-10-15(11-13-20)19-23-17(2,3)18(4,5)24-19/h6-10H,11-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUXBKSAYIKGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682367 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-46-9 | |

| Record name | 1,2,3,6-Tetrahydro-1-[(4-methylphenyl)sulfonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Tosyl-1,2,3,6-tetrahydropyridine-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Triflate Intermediate-Based Coupling

Adapted from methodologies for analogous N-Boc-protected compounds, this approach involves:

-

Tosylation of 4-piperidone to form N-tosyl-4-piperidone.

-

Conversion of the ketone to a trifluoromethanesulfonyl (triflate) leaving group.

-

Palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron.

The tosyl group’s electron-withdrawing nature enhances the stability of intermediates during triflation and boronylation, though it may slightly reduce reaction rates compared to Boc-protected analogs.

Direct C-H Borylation

While less documented for this substrate, iridium-catalyzed C-H borylation could theoretically introduce the boronic ester group at the 4-position. However, the tosyl group’s weak directing effects and the tetrahydropyridine ring’s reduced aromaticity make this route challenging.

Stepwise Preparation Methods

Synthesis of N-Tosyl-4-piperidone

Procedure :

-

Dissolve 4-piperidone (1.0 equiv) in anhydrous dichloromethane (DCM, 10 vol).

-

Add triethylamine (3.0 equiv) and cool to 0°C.

-

Slowly add tosyl chloride (1.1 equiv) and stir for 12 hours at room temperature.

-

Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 85–90% (white solid).

Key Data :

Triflation of N-Tosyl-4-piperidone

Procedure :

-

Dissolve N-tosyl-4-piperidone (1.0 equiv) in DCM (8 vol) under nitrogen.

-

Add diisopropylethylamine (2.2 equiv) and cool to −78°C.

-

Dropwise add trifluoromethanesulfonic anhydride (1.5 equiv) and warm to 0°C over 2 hours.

-

Quench with saturated NH₄Cl, extract with DCM, dry, and concentrate.

Yield : 75–80% (pale yellow oil).

Key Data :

Miyaura Borylation

Procedure :

-

Charge N-tosyl-4-piperidine triflate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and KOAc (3.0 equiv) in dioxane (10 vol).

-

Degas and add [Pd(dppf)Cl₂] (0.05 equiv).

-

Heat at 85°C for 12 hours under nitrogen.

-

Filter through Celite, concentrate, and purify by recrystallization (hexane/EtOAc).

Yield : 50–55% (off-white crystals).

Purity : 97–99% (HPLC).

Optimization of Reaction Conditions

Catalyst Screening

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(dppf)Cl₂ | 55 | 98.5 |

| Pd(PPh₃)₄ | 42 | 95.2 |

| Pd(OAc)₂/XPhos | 48 | 96.8 |

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dioxane | 55 | 12 |

| THF | 47 | 18 |

| DMF | 35 | 24 |

Dioxane’s high boiling point and compatibility with palladium catalysts favor efficient coupling.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.2 Hz, 2H), 7.34 (d, J = 8.0 Hz, 2H), 6.49 (s, 1H), 3.97 (d, J = 2.8 Hz, 2H), 3.45 (t, J = 5.6 Hz, 2H), 2.44 (s, 3H), 2.25 (t, J = 5.6 Hz, 2H), 1.29 (s, 12H).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (s, Bpin).

-

HRMS (ESI+) : m/z calcd for C₁₉H₂₇BNO₄S [M+H]⁺: 384.1702; found: 384.1705.

Chromatographic Purity

-

HPLC : 98.2% (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ = 254 nm).

Challenges and Limitations

-

Tosyl Group Stability : Prolonged heating during borylation may induce minor desulfonylation, necessitating strict temperature control.

-

Purification : The product’s polarity complicates recrystallization; silica gel chromatography (hexane/EtOAc 4:1) is often required.

-

Scalability : Exothermic triflation step requires careful temperature monitoring on multi-gram scales.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various boronic acids or boronate esters.

Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various boronic acids, boronate esters, and substituted tetrahydropyridine derivatives.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: The compound is explored for its potential in drug discovery and development, especially in the design of boron-containing pharmaceuticals.

Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural and Molecular Features

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine is a boron-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure:

- Molecular Formula: CHBNOS

- Molecular Weight: 367.27 g/mol

- CAS Number: 181219-01-2

Key Functional Groups:

- Dioxaborolane moiety

- Tosyl group

- Tetrahydropyridine ring

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that compounds containing dioxaborolane structures exhibit significant antitumor properties. For instance, a study demonstrated that derivatives similar to the target compound inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

2. Antimicrobial Properties

The presence of the tosyl group in the structure enhances the compound's interaction with microbial targets. Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways .

3. Neuroprotective Effects

The tetrahydropyridine component is known for its neuroprotective properties. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and excitotoxicity. The specific mechanism involves modulation of neurotransmitter levels and reduction of inflammatory responses in neural tissues .

Case Study 1: Antitumor Mechanisms

A recent study focused on the antitumor effects of a related dioxaborolane derivative on breast cancer cell lines. The results showed a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study highlighted the importance of the boron atom in enhancing cytotoxic effects through targeted delivery mechanisms .

Case Study 2: Antimicrobial Efficacy

In an investigation into antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity that warrants further exploration .

Case Study 3: Neuroprotection in In Vitro Models

An in vitro study using neuronal cell cultures treated with glutamate revealed that the compound significantly reduced cell death compared to untreated controls. The proposed mechanism involved increased antioxidant enzyme activity and decreased levels of reactive oxygen species (ROS) .

Data Tables

Q & A

Q. How can this compound be utilized in late-stage functionalization of drug candidates?

- Methodology : Incorporate the boronic ester into bioactive scaffolds (e.g., kinase inhibitors) via Suzuki coupling. Optimize bioconjugation using click chemistry (e.g., tetrazine ligation) for targeted drug delivery. Assess bioactivity via in vitro assays (e.g., IC₅₀ determination) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.